Ethyl 3-fluoro-2-methoxyisonicotinate
Description
Ethyl 3-fluoro-2-methoxyisonicotinate is a fluorinated pyridine derivative characterized by a methoxy group at the 2-position and a fluorine atom at the 3-position of the isonicotinate ring, esterified with an ethyl group. Its structural features, including electron-withdrawing fluorine and methoxy substituents, influence reactivity, solubility, and intermolecular interactions, making it a valuable candidate for further functionalization .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3H2,1-2H3 |
InChI Key |
KFYNOSDAOOAOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2-methoxyisonicotinate typically involves the esterification of 3-fluoro-2-methoxyisonicotinic acid. One common method is the reaction of 3-fluoro-2-methoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-fluoro-2-methoxyisonicotinic acid+ethanolH2SO4Ethyl 3-fluoro-2-methoxyisonicotinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted isonicotinates.
Oxidation: Formation of 3-fluoro-2-methoxyisonicotinaldehyde or 3-fluoro-2-methoxyisonicotinic acid.
Reduction: Formation of 3-fluoro-2-methoxyisonicotinol.
Scientific Research Applications
Ethyl 3-fluoro-2-methoxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target site. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs of Ethyl 3-fluoro-2-methoxyisonicotinate include:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate enhances lipophilicity and metabolic stability compared to the methoxy group in the parent compound . Positional Isomerism: Methyl 5-fluoro-2-methoxyisonicotinate differs in fluorine placement (5-position vs.
Ester Group Variations: Switching from ethyl to methyl esters (e.g., Methyl 5-fluoro-2-methoxyisonicotinate) reduces molecular weight and may increase volatility but decrease solubility in nonpolar solvents .
Ring System Differences :
Physicochemical and Reactivity Comparisons
- Polarity : this compound exhibits higher polarity than its methyl-substituted analog (Ethyl 3-fluoro-2-methylisonicotinate) due to the methoxy group’s electron-donating nature .
- Stability : Trifluoromethyl analogs (e.g., Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate) demonstrate enhanced resistance to enzymatic degradation, a trait leveraged in pesticide design .
- Synthetic Utility : The benzene-based Ethyl 2-fluoro-3-methoxybenzoate is less reactive in nucleophilic aromatic substitution compared to pyridine derivatives, limiting its use in certain coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
